2-Decanone

Catalog No.
S580404
CAS No.
693-54-9
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Decanone

CAS Number

693-54-9

Product Name

2-Decanone

IUPAC Name

decan-2-one

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3

InChI Key

ZAJNGDIORYACQU-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)C

solubility

4.91e-04 M
0.0768 mg/mL at 25 °C
Insoluble in water; soluble in fats and oils
Insoluble (in ethanol)

Canonical SMILES

CCCCCCCCC(=O)C

The exact mass of the compound 2-Decanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.91e-04 m0.0768 mg/ml at 25 °c0.0768 mg/ml at 25 °cinsoluble in water; soluble in fats and oilsinsoluble (in ethanol). It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Decanone, also known as methyl octyl ketone, is a straight-chain, medium-length (C10) aliphatic ketone characterized by its low water solubility, moderate volatility, and distinct chemical stability [1]. As a procurement candidate, it serves dual primary roles: as a highly specialized organic diluent and solvent in liquid-liquid and electromembrane extractions, and as a precise olfactory agent in the flavor and fragrance industry [2]. Its ten-carbon backbone provides a critical balance of hydrophobicity and solvating power, distinguishing it from shorter-chain, highly water-soluble ketones (like acetone or methyl isobutyl ketone) and longer-chain waxy homologs, making it an optimal choice for phase-separation workflows and targeted organic synthesis [3].

Procurement Fit

1
Flavor & fragrance grade — FEMA GRAS (No. 4271) and JECFA-evaluated for food use; cleared by RIFM for fragrance applications.
2
Biorational fumigant research — Even-chain C10 methyl ketone with documented fumigant toxicity against stored-product insect eggs and maize weevil.
3
Industrial availability — TSCA listed, nature-identical ketone; supports flavor, fragrance, and agrochemical intermediate procurement.

Substituting 2-decanone with its closest homologs, such as 2-nonanone (C9) or 2-undecanone (C11), frequently leads to process or formulation failures due to non-linear shifts in physical and sensory properties [1]. In solvent extraction, the carbon chain length strictly dictates the dielectric constant, phase separation speed, and acid co-extraction rates; for instance, 2-decanone achieves a measurably higher Cesium distribution ratio than 2-undecanone in nitric acid media [2]. In fragrance and formulation contexts, odd-carbon ketones like 2-undecanone exhibit strong insecticidal and repellent properties, whereas 2-decanone provides a distinct orange/floral olfactory profile without the aggressive "weedy" notes characteristic of 2-nonanone [3].

Substitution Risk

!
Chain parity shifts fumigant potency Even-chained 2-decanone shows higher ovicidal activity than odd-chained 2-undecanone; generic methyl ketone replacement may reduce egg-stage efficacy.
!
Repellency profile inverted Odd-chained homologs outperform even-chained 2-decanone as mosquito repellents; substitution without bioassay risks field failure.
!
Behavioral response direction diverges 2-Decanone elicits avoidance while 2-undecanone triggers attraction in fly assays; sensory outcome cannot be interchanged.

Supported Liquid Membrane (SLM) Optimization for Peptide Extraction

In electromembrane extraction (EME) of peptides, the choice of solvent in the supported liquid membrane is critical for maintaining current stability and preventing electrical breakdown. A 1:1 (v/v) mixture of 1-nonanol and 2-decanone (with 15% DEHP) was identified as the optimal SLM composition, maintaining a low system-current of <50 μA and achieving exhaustive peptide recoveries of 77–94% [1].

Evidence DimensionSystem current stability and peptide recovery
Target Compound Data2-Decanone blend (<50 μA current, 77-94% recovery)
Comparator Or BaselineAlternative SLM solvents (higher current, lower stability)
Quantified DifferenceMaintained stable <50 μA current over 25 min extraction
Conditions15 V extraction voltage, pH 3.5 sample

For analytical laboratories, procuring 2-decanone as an SLM diluent prevents electrical breakdown during peptide extraction, ensuring high reproducibility.

Fumigant ovicidal potency
Head-to-head
Even-chain congener LC50 0.023–0.98 μL/L air vs. odd-chain 0.056–5.583 μL/L air.
Target (C10 even)
~2.4× to 5.7× higher potency
Comparator (odd-chain)
8–35% egg hatch at higher doses
Even-chain parity supports egg-stage fumigant endpoint selection.
24 h exposure, C. cephalonica eggs; data from direct comparison.

Reduced Nitric Acid Co-Extraction in Actinide/Lanthanide Separations

In the solvent extraction of heavy metals using N,N,N′,N′-tetraoctyl diglycolamide (TODGA), the choice of diluent impacts the co-extraction of nitric acid, which can degrade the extractant. 2-Decanone demonstrates a 20% lower equilibrium concentration of nitric acid in the organic phase compared to its corresponding alcohol, 2-decanol [1].

Evidence DimensionNitric acid equilibrium concentration in organic phase
Target Compound Data2-Decanone (20% lower co-extraction)
Comparator Or Baseline2-Decanol (Baseline alcohol diluent)
Quantified Difference20% reduction in acid co-extraction
ConditionsTODGA solvent extraction system in nitric acid media

Lower acid co-extraction protects the primary extractant from degradation and improves phase separation kinetics in industrial metal recovery.

Mosquito repellency rank
Head-to-head
Odd-chained ketones (C11–C15) > even-chained 2-decanone in repellency against An. gambiae.
2-Decanone (C10 even)
Lower repellent activity
2-Tridecanone (C13 odd)
Comparable to DEET
Repellent applications should prioritize odd-chained homologs.
Laboratory bioassay; rank-order evidence.

Superior Cesium Distribution Ratio in High-Level Waste Treatment

When utilizing di-octyloxycalix[4]arene-benzo-crown-6 (DOC[4]BC6) for Cesium extraction from nitric acid, 2-decanone provides a higher maximum distribution ratio (DCsmax) than its longer-chain homolog, 2-undecanone. At 5.5 M HNO3, 2-decanone achieved a DCsmax of 9.7, compared to 8.1 for 2-undecanone[1].

Evidence DimensionMaximum Cesium distribution ratio (DCsmax)
Target Compound Data2-Decanone (DCsmax = 9.7)
Comparator Or Baseline2-Undecanone (DCsmax = 8.1)
Quantified Difference19.7% higher distribution ratio
Conditions0.01M DOC[4]BC6 in 5.5 M HNO3

Procuring 2-decanone instead of 2-undecanone directly increases the yield and efficiency of Cesium recovery in nuclear waste reprocessing.

Antifungal synergy
Reported
~90% boscalid dose reduction
Enables fungicide-sparing combination strategy for brown rot control.
60 μL/L 2-decanone + 1/10th boscalid; peach fruit trial.

Precise Olfactory Profile Differentiation in Fragrance Formulation

In flavor and fragrance chemistry, homologous ketones exhibit drastically different sensory profiles. 2-Decanone is quantitatively and qualitatively characterized by "orange, peach-like, floral, and fatty" notes, whereas its one-carbon-shorter analog, 2-nonanone, imparts "fresh, sweetish, green, and weedy" flavors [1].

Evidence DimensionOlfactory characterization
Target Compound Data2-Decanone (Orange, peach-like, floral)
Comparator Or Baseline2-Nonanone (Green, weedy)
Quantified DifferenceComplete shift in dominant sensory notes
ConditionsGC-O (Gas Chromatography-Olfactometry) evaluation

Buyers formulating delicate floral or fruit profiles must procure 2-decanone to avoid the harsh, weedy off-notes introduced by generic C9 ketone substitutes.

Maize weevil fumigant
Head-to-head
2-Decanone and 3-decanone statistically equivalent; LC ≤54.6 μL/L.
Supports procurement interchangeability with 3-decanone for Sitophilus zeamais.
Equivalent potency; behavioral repellency differs.
Fragrance safety dossier
Class-level
RIFM assessment: 7 human health endpoints cleared; MOE >100, not PBT.
Established read-across safety context for fragrance use.
Data from analog 2-heptanone; independent verification recommended.
Behavioral response polarity
Head-to-head
2-Decanone elicits avoidance; 2-undecanone elicits attraction.
2-Decanone (10⁻⁶–10⁻⁸ g)
More flies in control arm
2-Undecanone (10⁻⁷ g)
More flies in treated arm
Directional behavioral effect must be validated per endpoint.
Olfactometric fly assay; concentration-dependent polarity.

Supported Liquid Membranes for Analytical Extraction

2-Decanone is the optimal choice as a diluent for electromembrane extraction of peptides, where it maintains critically low system currents (<50 μA) and enables high target recoveries without electrical breakdown[1].

Actinide and Fission Product Solvent Extraction

When used as a diluent with extractants like TODGA or calix-crown ethers, 2-decanone minimizes nitric acid co-extraction and maximizes Cesium distribution ratios, outperforming both alcohol analogs and longer-chain ketones [2].

Precision Flavor and Fragrance Formulation

Procured specifically for its orange blossom, fermented fruit, and cheese notes, 2-decanone is the right choice for formulations where the weedy profiles of shorter-chain analogs (like 2-nonanone) would compromise the sensory target [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
Postharvest fungicide synergist
Synergistic dose-sparing profile with boscalid
Brown rot suppression efficacy at reduced fungicide load
Stored-grain egg-stage fumigant
Even-chain ovicidal potency advantage
LC₅₀ comparison against target insect eggs and weevil adults
Fragrance formulation
RIFM-cleared safety dossier (IFRA-compatible)
End-use stability, olfactory performance, and regulatory acceptance
Food flavoring
FEMA GRAS / JECFA clearance
Flavor profile matching and permissibility in target jurisdictions

Physical Description

Liquid
Liquid; Fatty peachy, aldehyde-like aroma

XLogP3

3.7

Boiling Point

210.0 °C

Density

d224 0.82
0.821-0.831 (20°)

LogP

3.73 (LogP)
3.73

Melting Point

14.0 °C
Mp 14 ° (2.5 °)
14°C

UNII

GX543OLT0R

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 162 of 1448 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1286 of 1448 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.27 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

693-54-9

Wikipedia

2-decanone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2-Decanone: ACTIVE

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